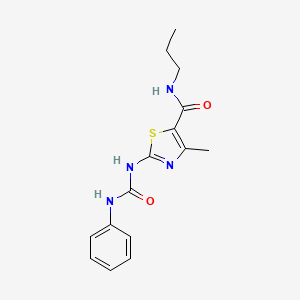

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(phenylcarbamoylamino)-N-propyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-3-9-16-13(20)12-10(2)17-15(22-12)19-14(21)18-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXHTNUIAQKEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylthiazole-5-carboxylic acid with 3-phenylurea in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with propylamine under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylureido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties

A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain derivatives showed notable inhibition zones compared to standard antibiotics, suggesting their potential as effective antimicrobial agents .

Antidiabetic Potential

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes. The mechanism involves the modulation of glucose metabolism and insulin sensitivity.

Case Study: Inhibition of Alpha-Glucosidase

In a specific investigation, compounds similar to 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide were tested for their ability to inhibit alpha-glucosidase, an enzyme crucial in carbohydrate digestion. The results indicated that these compounds could effectively lower blood glucose levels in vitro, marking them as candidates for antidiabetic drug development .

Cancer Research

The compound's structural features suggest possible applications in oncology. Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that certain compounds displayed significant activity against HepG2 liver cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, indicating a promising avenue for cancer therapy .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide and biological targets.

Insights from Docking Studies

Docking simulations have revealed that this compound can bind effectively to key enzymes involved in bacterial resistance and metabolic pathways associated with diabetes. The binding affinities observed suggest that it may serve as a lead compound for further drug development aimed at these diseases .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is essential for optimizing the efficacy of thiazole derivatives.

Key Findings from SAR Studies

Research has shown that modifications in the thiazole ring and substituents significantly influence biological activity. For instance, variations in the phenyl group attached to the thiazole core can enhance antimicrobial potency or alter antidiabetic effects. This insight is critical for designing more effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The thiazole ring can interact with nucleophilic sites in proteins, disrupting their normal function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The compound’s key structural elements include:

- Thiazole core : Common in kinase inhibitors and enzyme modulators.

- N-propylcarboxamide : Influences solubility and target affinity.

Table 1: Structural Comparison with Analogs

(a) Anti-Angiogenic and Antitumor Effects

- Compound 3k : A pyridinyl-thiazole carboxamide analog (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) demonstrated potent inhibition of human umbilical vein endothelial cell (HUVEC) colony formation and migration, outperforming the FDA-approved VEGFR2 inhibitor Vandetanib. It also blocked tumor growth at 30 mg/kg/day via angiogenesis signaling pathways .

- Comparison with Target Compound : The substitution of the pyridinyl group in 3k with a phenylureido moiety in the target compound may alter selectivity. Pyridinyl groups enhance interactions with kinase ATP pockets (e.g., VEGFR2), whereas phenylureido groups could target alternative pathways, such as urea transporter inhibition or protein-protein interactions.

(b) Enzyme Inhibition and Autophagy Modulation

- SCD1 Inhibitor 28c () : A structurally related thiazole carboxamide suppressed starvation-induced autophagy, suggesting that the thiazole-carboxamide scaffold is critical for SCD1 inhibition. The dimethylamide group in SCD1 Inhibitor 24 likely enhances lipophilicity and membrane permeability compared to the target compound’s N-propylamide .

Structure-Activity Relationship (SAR) Insights

Thiazole Core : Essential for maintaining planar geometry and π-π stacking with biological targets.

2-Position Substituents: Pyridinyl groups (e.g., 3k) improve kinase inhibition (IC50 values in nM range for VEGFR2).

5-Position Carboxamide :

- N-propyl (target) vs. N-aryl (3k): Propyl groups may reduce steric hindrance but decrease aromatic interactions. Methoxyphenyl in 3k enhances solubility and target affinity .

Biologische Aktivität

4-Methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound features a thiazole ring, which is known for its biological activity. Its structure includes a phenylureido group that may enhance its interaction with biological targets. The molecular formula is , and it has been characterized using various spectroscopic methods.

The biological activity of 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

- Receptor Interaction : It can interact with cell surface receptors, modulating signal transduction pathways that affect cell growth and survival.

Antimicrobial Activity

Research indicates that 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide exhibits notable antimicrobial properties:

- Bacterial Activity : It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies have shown that it possesses significant antibacterial activity, comparable to standard antibiotics such as kanamycin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Bacillus subtilis | 12 µg/mL |

- Fungal Activity : The compound also shows antifungal properties against pathogens like Candida albicans. The MIC values indicate effective inhibition at low concentrations .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects:

- Cell Line Studies : In vitro studies on cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colon cancer) have demonstrated dose-dependent cytotoxicity. Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells .

| Cell Line | IC50 Value (µg/mL) | Selectivity Index |

|---|---|---|

| HepG2 | 5.9 | 26 |

| Caco-2 | 6.1 | 24 |

Case Studies

- Study on Antibacterial Efficacy : A study conducted on various synthesized thiazole derivatives highlighted the superior antibacterial activity of compounds similar to 4-methyl-2-(3-phenylureido)-N-propylthiazole-5-carboxamide against Staphylococcus aureus and Escherichia coli, suggesting a promising lead for drug development in treating bacterial infections .

- Antifungal Mechanism Investigation : In another study, the compound's mechanism was explored through molecular docking studies, which indicated strong binding affinity to the active sites of fungal enzymes critical for ergosterol synthesis, akin to azole antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.